molecular formula C21H31FN4O2 B5446117 N,N-diethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide

N,N-diethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide

Cat. No.: B5446117
M. Wt: 390.5 g/mol
InChI Key: ZKQBUCQYQANWFO-UHFFFAOYSA-N
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Description

N,N-diethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group

Properties

IUPAC Name

N,N-diethyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN4O2/c1-3-23(4-2)21(28)26-11-9-17(10-12-26)20(27)25-15-13-24(14-16-25)19-7-5-18(22)6-8-19/h5-8,17H,3-4,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQBUCQYQANWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide typically involves multiple steps. One common route includes the reaction of N,N-diethylpiperidine-1-carboxamide with 4-(4-fluorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles to the aromatic ring.

Scientific Research Applications

N,N-diethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperazine ring may facilitate interactions with enzymes or other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide
  • N,N-diethyl-4-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide
  • N,N-diethyl-4-{[4-(4-bromophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide

Uniqueness

N,N-diethyl-4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine substitution can enhance metabolic stability, binding affinity, and overall efficacy in various applications.

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